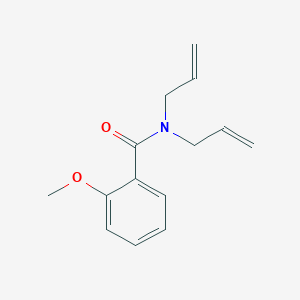
N-(2-ethoxyphenyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2,6-difluorobenzamide, commonly known as KIRA6, is a small molecule inhibitor that targets the ubiquitin-specific protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. KIRA6 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and neurodegenerative diseases.
作用機序
KIRA6 targets N-(2-ethoxyphenyl)-2,6-difluorobenzamide, which is a deubiquitinating enzyme that plays a crucial role in regulating various cellular processes. N-(2-ethoxyphenyl)-2,6-difluorobenzamide is known to stabilize oncoproteins, such as MDM2 and c-Myc, by removing their ubiquitin tags, which target them for degradation by the proteasome. KIRA6 binds to the catalytic domain of N-(2-ethoxyphenyl)-2,6-difluorobenzamide and inhibits its activity, leading to the accumulation of ubiquitinated proteins and the degradation of oncoproteins.
Biochemical and Physiological Effects:
KIRA6 has been shown to have several biochemical and physiological effects. In cancer cells, KIRA6 promotes the degradation of oncoproteins, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, KIRA6 promotes the clearance of toxic protein aggregates, leading to improved neuronal function. KIRA6 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
実験室実験の利点と制限
KIRA6 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to have high selectivity for N-(2-ethoxyphenyl)-2,6-difluorobenzamide, with minimal off-target effects. However, KIRA6 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.
将来の方向性
There are several future directions for research on KIRA6. One area of focus is the development of more potent and selective N-(2-ethoxyphenyl)-2,6-difluorobenzamide inhibitors based on the structure of KIRA6. Another area of focus is the investigation of the role of N-(2-ethoxyphenyl)-2,6-difluorobenzamide in other cellular processes, such as DNA damage response and autophagy. Additionally, the therapeutic potential of KIRA6 in combination with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the application of KIRA6 in animal models of neurodegenerative diseases is an area of potential future research.
合成法
The synthesis of KIRA6 involves a multi-step process that starts with the reaction of 2,6-difluorobenzoyl chloride with 2-ethoxyaniline to form N-(2-ethoxyphenyl)-2,6-difluorobenzamide intermediate. This intermediate is then treated with a reducing agent, such as sodium borohydride, to yield the final product, KIRA6.
科学的研究の応用
KIRA6 has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer, KIRA6 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It does so by promoting the degradation of oncoproteins, such as MDM2 and c-Myc, which are overexpressed in many cancers. KIRA6 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative diseases, KIRA6 has been shown to promote the clearance of toxic protein aggregates, such as tau and alpha-synuclein, which are implicated in Alzheimer's and Parkinson's diseases, respectively. KIRA6 achieves this by inhibiting the deubiquitination of these proteins, leading to their degradation by the proteasome.
特性
製品名 |
N-(2-ethoxyphenyl)-2,6-difluorobenzamide |
|---|---|
分子式 |
C15H13F2NO2 |
分子量 |
277.27 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H13F2NO2/c1-2-20-13-9-4-3-8-12(13)18-15(19)14-10(16)6-5-7-11(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChIキー |
XZNMRNIEYOMJKD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)


![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)

![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)